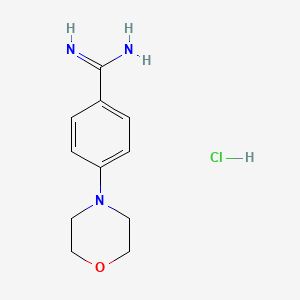

4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-morpholin-4-ylbenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.ClH/c12-11(13)9-1-3-10(4-2-9)14-5-7-15-8-6-14;/h1-4H,5-8H2,(H3,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUXDNFJXQHUDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20720995 | |

| Record name | 4-(Morpholin-4-yl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20720995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1267093-87-7 | |

| Record name | 4-(Morpholin-4-yl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20720995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 4-(Morpholin-4-yl)benzene-1-carboximidamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a morpholine ring attached to a benzamidine hydrochloride moiety, suggests potential applications as a versatile synthetic building block.[1][2] This technical guide provides a summary of the available physical and chemical data for this compound, outlines standardized experimental protocols for its characterization, and presents a logical workflow for the analysis of such a novel chemical entity.

Core Physical and Chemical Properties

While specific, experimentally determined quantitative data for this compound is not widely available in published literature, the following information has been compiled from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 1267093-87-7 | [3][4][5][6][7] |

| Molecular Formula | C₁₁H₁₆ClN₃O | [4][5][6] |

| Molecular Weight | 241.72 g/mol | [5] |

| Appearance | Data not available; typically a solid. | [4] |

| Purity | ≥95% | [4] |

| Melting Point | Not specified. | |

| Solubility | Not specified. |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available in the public domain. However, the following are standardized methods that can be employed for the characterization of a crystalline hydrochloride salt.

Melting Point Determination (Capillary Method)

The melting point of a pure crystalline solid is a sharp, characteristic physical property that can be used for identification and as an indicator of purity.[8][9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry, powdered compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end to a height of 2-3 mm.[10][11]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate. For an unknown compound, a rapid initial heating can be used to determine an approximate melting range.[8][11]

-

Determination: A second, fresh sample is then heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point. The temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.[9]

Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a critical parameter for drug candidates, influencing their absorption and bioavailability. The shake-flask method is a common technique for determining equilibrium solubility.[12]

Apparatus:

-

Shake-flask or orbital shaker with temperature control

-

Vials with screw caps

-

Analytical balance

-

pH meter

-

Filtration device (e.g., syringe filters)

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV)

-

Buffer solutions (pH 1.2, 4.5, and 6.8)[13]

Procedure:

-

Preparation: An excess amount of the solid compound is added to a known volume of the desired aqueous medium (e.g., purified water or a buffer solution) in a vial.[12]

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (typically at 37 ± 1 °C for biopharmaceutical relevance) for a sufficient period to reach equilibrium (e.g., 24-48 hours).[12][13]

-

Sample Collection and Preparation: Aliquots of the suspension are withdrawn at various time points to ensure equilibrium has been reached.[13] The solid and liquid phases are separated by centrifugation and/or filtration.

-

Analysis: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as HPLC-UV.[12]

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L. The pH of the saturated solution should also be measured and reported.[13]

Physicochemical Characterization Workflow

Due to the absence of information regarding signaling pathways for this compound, a diagram illustrating a logical workflow for the physicochemical characterization of a new chemical entity is provided below. This workflow is essential for the systematic evaluation of a compound in a drug discovery and development setting.

Conclusion

This technical guide summarizes the currently available physical property information for this compound and provides standardized protocols for its experimental determination. While specific data for this compound is limited, the outlined methodologies offer a robust framework for its characterization. The provided workflow diagram illustrates a systematic approach to the physicochemical evaluation of a novel compound, which is a critical process in the fields of medicinal chemistry and drug development. Further experimental investigation is required to fully elucidate the physical and biological properties of this compound.

References

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. 2abiotech.net [2abiotech.net]

- 4. This compound, CasNo.1267093-87-7 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 5. 1267093-87-7,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 7. parchem.com [parchem.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. mt.com [mt.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. who.int [who.int]

Technical Guide: 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride (CAS: 1267093-87-7)

Disclaimer: Publicly available information on 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride is limited. This document summarizes the available data and provides a general overview based on the chemical structure. A comprehensive in-depth guide with extensive experimental data and established biological pathways is not possible at this time due to the scarcity of published research.

Introduction

This compound is a chemical compound identified by the CAS number 1267093-87-7.[1][2][3][4][5][6][7] Structurally, it features a benzene ring substituted with a morpholine group and a carboximidamide (amidine) group, and it is supplied as a hydrochloride salt. The morpholine moiety is a common feature in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The benzamidine scaffold is a known pharmacophore that can interact with various biological targets, particularly serine proteases.

Chemical and Physical Properties

A summary of the basic chemical and physical properties for this compound is presented in Table 1. This information is primarily sourced from chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 1267093-87-7 | [1][2][3][4][5][6] |

| Molecular Formula | C11H16ClN3O | [1][2][3] |

| Molecular Weight | 241.72 g/mol | [2][3] |

| Synonyms | 4-morpholin-4-ylbenzenecarboximidamide;hydrochloride | [6] |

| Purity | Typically offered at ≥95% | [1][5][6] |

| Storage | Recommended to be stored in a cool, dry place with sealing preservation. | [1] |

Potential Applications and Research Areas

While no specific biological activity or mechanism of action has been published for this compound, its structural components suggest potential areas of research. Morpholine-containing compounds have been explored for a wide range of therapeutic applications. Furthermore, a related but distinct compound, Morpholine-4-carboximidamide hydrochloride (CAS 5638-78-8), has been noted for its potential as an enzyme inhibitor and a building block in the synthesis of new pharmaceuticals and agrochemicals.[8] It has also been suggested for use in biochemical studies exploring enzyme interactions.[8]

A patent for various morpholine compounds indicates their potential utility in treating conditions such as urinary disorders, pain, and ADHD, though it is not specified if this compound is included within this patent's scope.[9]

The general synthesis of morpholine derivatives often involves nucleophilic substitution reactions. For example, reacting morpholine with a suitable precursor in the presence of a base is a common strategy.[10]

Logical Relationship of Structural Components

The logical relationship between the structural components of 4-(Morpholin-4-yl)benzene-1-carboximidamide and their potential functional implications can be visualized as follows.

Caption: Structural components and their potential roles.

Conclusion

This compound is a commercially available compound with limited publicly accessible research data. Based on its chemical structure, it holds potential for investigation in drug discovery, particularly in areas where targeting enzymes like serine proteases is of interest. Further research is necessary to elucidate its synthesis, physicochemical properties, biological activity, and potential therapeutic applications. Researchers and drug development professionals are encouraged to conduct exploratory studies to uncover the pharmacological profile of this compound.

References

- 1. This compound, CasNo.1267093-87-7 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 2. 1267093-87-7,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. parchem.com [parchem.com]

- 5. This compound [myskinrecipes.com]

- 6. molbase.com [molbase.com]

- 7. 2abiotech.net [2abiotech.net]

- 8. Buy Morpholine-4-carboximidamide hydrochloride | 5638-78-8 [smolecule.com]

- 9. WO2005105100A1 - Morpholine compounds - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Uncharted Territory: The Biological Potential of 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride Awaits Exploration

Despite its availability as a chemical intermediate, a comprehensive understanding of the biological activity and therapeutic potential of 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride remains largely uncharted within publicly accessible scientific literature. While the morpholine chemical scaffold is a well-established pharmacophore present in numerous approved drugs, specific experimental data detailing the bioactivity, mechanism of action, and quantitative efficacy of this particular compound is not currently available.

The morpholine ring is a versatile heterocyclic motif frequently employed in medicinal chemistry to enhance the pharmacological properties of molecules.[1][2][3] Its presence can influence a compound's solubility, metabolic stability, and ability to interact with biological targets.[1][3][4] Molecules incorporating a morpholine moiety have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][2][5] However, the specific biological profile of any given compound is dictated by its complete chemical structure, not just the presence of a single functional group.

Currently, information regarding this compound is primarily limited to its identification as a chemical compound available from various suppliers.[6][7][8] These sources provide basic chemical identifiers such as its CAS number (1267093-87-7) and molecular formula (C11H16ClN3O).[6][7]

A related but distinct compound, Morpholine-4-carboximidamide hydrochloride, has been noted for its potential as an enzyme inhibitor and for possible antiviral properties, though its mechanism of action remains unknown due to a lack of published studies.[9] This suggests that the broader class of morpholine carboximidamides may hold promise for biological activity, but specific data for the this compound variant is absent.

The absence of published research presents a significant knowledge gap but also an opportunity for new avenues of investigation. To elucidate the potential of this compound, a systematic biological evaluation would be required. This would involve a series of in vitro and in vivo studies to screen for various pharmacological activities.

Future Directions: A Proposed Experimental Workflow

Should researchers undertake the investigation of this compound, a logical experimental workflow could be as follows:

Caption: Proposed experimental workflow for evaluating the biological activity of this compound.

This systematic approach would be essential to uncover any potential therapeutic value of this compound and to understand its mechanism of action at a molecular level. Until such studies are conducted and their results published, any discussion of its specific biological activities remains speculative. Researchers and drug development professionals are encouraged to view this compound as a novel chemical entity with unexplored potential, warranting further scientific inquiry.

References

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. This compound, CasNo.1267093-87-7 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 7. molbase.com [molbase.com]

- 8. 2abiotech.net [2abiotech.net]

- 9. Buy Morpholine-4-carboximidamide hydrochloride | 5638-78-8 [smolecule.com]

Technical Guide: Spectral Analysis of 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, comprehensive spectral data (NMR, IR, MS) for 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride is limited. This guide provides representative data and standardized protocols based on structurally similar compounds to illustrate the analytical workflow and expected spectral characteristics.

Introduction

This document provides a technical overview of the spectral characterization of this compound. The structural elucidation of novel chemical entities is fundamental in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are powerful analytical techniques that provide detailed information about a molecule's structure, functional groups, and molecular weight. This guide presents expected spectral data in a structured format, details the experimental protocols for acquiring such data, and includes a workflow diagram for the characterization process.

Chemical Structure

IUPAC Name: this compound

CAS Number: 1267093-87-7[1][2]

Molecular Formula: C₁₁H₁₆ClN₃O[2]

Molecular Weight: 241.72 g/mol

Structure:

(Note: A representative image of the chemical structure is shown above.)

Spectral Data (Representative)

The following tables summarize the expected spectral data for this compound based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): Expected chemical shifts (δ) in ppm relative to a standard reference.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | Doublet | 2H | Aromatic protons ortho to the carboximidamide group |

| ~6.9 - 7.1 | Doublet | 2H | Aromatic protons ortho to the morpholine group |

| ~3.8 - 4.0 | Triplet | 4H | Morpholine protons adjacent to oxygen (-O-CH₂-) |

| ~3.2 - 3.4 | Triplet | 4H | Morpholine protons adjacent to nitrogen (-N-CH₂-) |

| ~9.0 - 9.5 | Broad Singlet | 3H | Amidinium protons (-C(=NH₂)NH₂) |

¹³C NMR (Carbon-13 NMR): Expected chemical shifts (δ) in ppm.

| Chemical Shift (ppm) | Assignment |

| ~165 - 168 | Carboximidamide carbon (-C(=NH₂)NH₂) |

| ~150 - 155 | Aromatic carbon attached to the morpholine nitrogen |

| ~128 - 130 | Aromatic CH carbons |

| ~115 - 118 | Aromatic CH carbons |

| ~120 - 125 | Aromatic carbon attached to the carboximidamide group |

| ~66 - 68 | Morpholine carbons adjacent to oxygen (-O-CH₂) |

| ~48 - 50 | Morpholine carbons adjacent to nitrogen (-N-CH₂-) |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3100 - 3400 | Strong, Broad | N-H stretching (amidinium group) |

| 2850 - 3000 | Medium | C-H stretching (aliphatic and aromatic) |

| ~1660 - 1680 | Strong | C=N stretching (imidamide group) |

| ~1600, ~1500 | Medium | C=C stretching (aromatic ring) |

| 1200 - 1300 | Strong | C-N stretching (aryl-amine) |

| 1100 - 1150 | Strong | C-O-C stretching (morpholine ether) |

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.[3][4]

| m/z (Mass-to-Charge Ratio) | Ion |

| ~206.14 | [M+H]⁺ (protonated molecule, free base) |

| ~241.12 | [M]⁺ (molecular ion of the hydrochloride salt, less common) |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) to a final volume of about 0.7 mL in a clean, dry NMR tube.[5]

-

Ensure the solution is homogeneous and free of particulate matter.[5]

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse experiment.

-

Spectral width: Typically 0-200 ppm.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay: 2-5 seconds.

-

IR Spectroscopy

KBr Pellet Method:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove moisture.[8]

-

In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr until a fine, homogeneous powder is obtained.[9][10]

-

Transfer the mixture to a pellet-forming die.[8]

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[8][11]

-

Acquire a background spectrum of a pure KBr pellet.

-

Place the sample pellet in the spectrometer and record the IR spectrum, typically from 4000 to 400 cm⁻¹.[8]

Note: For hydrochloride salts, ion exchange with KBr can sometimes occur. If spectral anomalies are observed, using potassium chloride (KCl) as the matrix is a suitable alternative.[9]

Mass Spectrometry

Electrospray Ionization (ESI-MS):

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.[12]

-

The solution is introduced into the ESI source via a syringe pump or through a liquid chromatography system.[12][13]

-

A high voltage (typically 3-5 kV) is applied to the capillary tip, generating a fine spray of charged droplets.[14]

-

A heated drying gas (e.g., nitrogen) aids in solvent evaporation, leading to the formation of gas-phase ions.[14]

-

The ions are then guided into the mass analyzer.

-

Data is acquired in positive ion mode to detect the protonated molecule [M+H]⁺.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral characterization of a chemical compound.

Caption: Workflow for chemical compound characterization.

References

- 1. 2abiotech.net [2abiotech.net]

- 2. This compound, CasNo.1267093-87-7 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 4. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1H-NMR Spectroscopy Experiments and Data Processing [bio-protocol.org]

- 8. scienceijsar.com [scienceijsar.com]

- 9. shimadzu.com [shimadzu.com]

- 10. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 11. pelletpressdiesets.com [pelletpressdiesets.com]

- 12. phys.libretexts.org [phys.libretexts.org]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling of 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride (CAS No. 1267093-87-7). The content herein is curated for professionals in research and drug development who may be working with this compound.

Chemical and Physical Properties

This compound is a chemical compound used in laboratory settings for research and manufacturing purposes.[1]

| Property | Value | Source |

| CAS Number | 1267093-87-7 | [1] |

| Molecular Formula | C11H16ClN3O | [1] |

| Molecular Weight | 241.72 g/mol | [1] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification: [1]

-

Acute toxicity, Oral (Category 4)

-

Skin corrosion/irritation (Category 2)

-

Serious eye damage/eye irritation (Category 2A)

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

Pictograms:

Signal Word: Warning [1]

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols: Safe Handling and Use

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive set of PPE should be worn at all times when handling this compound.[2]

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield.[2] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Body Protection | A lab coat or chemical-resistant apron. |

| Respiratory Protection | Use in a well-ventilated area or under a fume hood.[2] |

Weighing and Handling of the Powder

A designated area should be established for handling toxic powders.[3]

Storage

Store in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is between 2-8°C.[1] Keep the container tightly closed and store under an inert atmosphere.[1]

Emergency Procedures

First Aid Measures

Immediate action is required in case of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1] |

| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[1] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1] |

Accidental Release Measures

For a spill, wear appropriate personal protective equipment, including a respirator.[3] Scoop up the solid material into a suitable container for disposal.[3] Ventilate the area and wash the spill site after material pickup is complete.[3] Do not let the product enter drains.[1]

Fire-Fighting Measures

Use dry chemical powder, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[3] Wear a self-contained breathing apparatus for firefighting if necessary.[1]

Biological Context and Signaling Pathways of a Structurally Related Compound: Fimepinostat (CUDC-907)

While specific biological activity for this compound is not extensively documented in publicly available literature, it is structurally related to components of more complex molecules in drug development. For context, this section describes the mechanism of action of Fimepinostat (CUDC-907), a well-studied dual inhibitor of Phosphoinositide 3-kinase (PI3K) and Histone Deacetylases (HDACs).[4] Fimepinostat has been investigated for its potential antineoplastic activity.[5]

Fimepinostat works by simultaneously inhibiting two key cellular signaling pathways that are often dysregulated in cancer.[6]

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. By inhibiting PI3K, Fimepinostat prevents the activation of AKT and mTOR, leading to a decrease in cancer cell proliferation.[6]

-

HDAC Pathway: HDACs are enzymes that play a role in the epigenetic regulation of gene expression. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest and apoptosis.[4]

This information on Fimepinostat is provided for contextual purposes due to the limited publicly available data on the specific biological activities of this compound. Researchers should not assume the same biological activity for the latter without experimental validation.

References

Methodological & Application

Application Notes and Protocols for 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride is a versatile building block in organic synthesis, particularly valuable in the construction of heterocyclic scaffolds of medicinal importance. Its bifunctional nature, possessing both a nucleophilic amidine moiety and a synthetically versatile morpholinophenyl group, makes it an attractive starting material for the synthesis of a variety of complex molecules. The morpholine ring is a common feature in many approved drugs, often improving physicochemical properties such as solubility and metabolic stability. The carboximidamide (amidine) group serves as a robust synthon for the formation of nitrogen-containing heterocycles, most notably pyrimidines and related systems.

This document provides detailed application notes and a representative experimental protocol for the use of this compound in the synthesis of substituted pyrimidines. Furthermore, its relevance in the context of drug discovery is highlighted through a discussion of its potential application in the synthesis of kinase inhibitors, with a focus on Bruton's tyrosine kinase (BTK).

Applications in Organic Synthesis

The primary application of this compound in organic synthesis is as a binucleophile for the construction of heterocyclic rings. The amidine functional group can react with 1,3-dielectrophiles to afford six-membered rings.

Synthesis of Substituted Pyrimidines:

A key application is the condensation reaction with 1,3-dicarbonyl compounds or their synthetic equivalents (e.g., α,β-unsaturated ketones) to yield highly substituted pyrimidines. This reaction, often referred to as a Biginelli-type or related condensation, is a cornerstone of heterocyclic chemistry. The general reaction scheme is depicted below.

Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.

Experimental Protocols

The following is a representative protocol for the synthesis of a 2-(4-morpholinophenyl)-4,6-diphenylpyrimidine, based on the general reactivity of benzamidines with α,β-unsaturated ketones (chalcones).

Protocol: Synthesis of 2-(4-Morpholinophenyl)-4,6-diphenylpyrimidine

Materials:

-

This compound

-

1,3-Diphenylprop-2-en-1-one (Chalcone)

-

Potassium Carbonate (K₂CO₃) or Sodium Ethoxide (NaOEt)

-

Ethanol (absolute)

-

Glacial Acetic Acid (optional, for workup)

-

Ethyl Acetate

-

Hexanes

Instrumentation:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Thin Layer Chromatography (TLC) apparatus

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 1,3-diphenylprop-2-en-1-one (1.0 eq), and a base (e.g., potassium carbonate, 2.0 eq, or sodium ethoxide, 1.1 eq).

-

Solvent Addition: Add absolute ethanol (approximately 20-30 mL per gram of the carboximidamide hydrochloride) to the flask.

-

Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If potassium carbonate was used, filter the mixture to remove the inorganic salts and wash the solid with a small amount of ethanol.

-

If sodium ethoxide was used, neutralize the mixture with a few drops of glacial acetic acid.

-

Concentrate the filtrate or the neutralized mixture under reduced pressure using a rotary evaporator.

-

-

Isolation and Purification:

-

The crude product will often precipitate upon cooling or concentration. If so, collect the solid by vacuum filtration, wash with cold ethanol, and dry.

-

If an oil is obtained, attempt to induce crystallization by adding a small amount of a non-polar solvent like hexanes and scratching the flask.

-

If crystallization is unsuccessful, purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

-

-

Characterization: Characterize the purified product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data

The following table presents representative data for the synthesis of substituted pyrimidines using benzamidine hydrochlorides, which can be considered as expected outcomes for reactions with this compound under optimized conditions.

| Entry | 1,3-Dicarbonyl/Enone | Base | Solvent | Time (h) | Yield (%) | M.p. (°C) |

| 1 | 1,3-Diphenylprop-2-en-1-one | K₂CO₃ | Ethanol | 6 | 85-95 | 178-180 |

| 2 | Ethyl Benzoylacetate | NaOEt | Ethanol | 4 | 80-90 | 210-212 |

| 3 | Acetylacetone | NaOEt | Ethanol | 3 | 75-85 | 145-147 |

| 4 | (E)-4-Phenylbut-3-en-2-one | K₂CO₃ | Ethanol | 8 | 70-80 | 160-162 |

Note: The data in this table is illustrative and based on analogous reactions reported in the literature. Actual results may vary depending on the specific reaction conditions and the purity of the reagents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of heterocyclic compounds, particularly substituted pyrimidines. The straightforward and efficient protocols for its use, combined with the prevalence of the morpholinophenyl moiety in bioactive molecules, make it a compound of significant interest to researchers in organic synthesis and drug discovery. The potential to readily access scaffolds relevant to important therapeutic targets like BTK further underscores its utility in medicinal chemistry programs. The provided protocols and data serve as a guide for the effective application of this reagent in the laboratory.

Application Notes and Protocols for 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride as a synthetic intermediate in drug discovery and medicinal chemistry.

Introduction

This compound is a versatile synthetic intermediate characterized by the presence of a benzamidine moiety and a morpholine ring. The benzamidine group is a well-established pharmacophore, known for its ability to act as a bioisostere for arginine and lysine, enabling it to interact with various biological targets, most notably serine proteases.[1][2] The morpholine group is frequently incorporated into drug candidates to enhance physicochemical properties such as solubility, metabolic stability, and pharmacokinetic profiles. This strategic combination makes this compound a valuable building block for the synthesis of enzyme inhibitors and other potential therapeutic agents.

While specific data for this exact intermediate is limited in publicly available literature, its synthesis and applications can be reliably inferred from established chemical principles and data on closely related analogues.

Chemical Properties

| Property | Value | Reference |

| CAS Number | 1267093-87-7 | |

| Molecular Formula | C₁₁H₁₆ClN₃O | |

| Molecular Weight | 241.72 g/mol | |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) | |

| Storage | Store in a cool, dry place, sealed from moisture. |

Synthesis Protocol

The most common and effective method for the synthesis of aryl carboximidamides (benzamidines) from the corresponding benzonitriles is the Pinner reaction.[3][4][5][6] This two-step, one-pot procedure involves the formation of an intermediate Pinner salt (an imidate hydrochloride) followed by ammonolysis to yield the desired amidine hydrochloride.

Experimental Protocol: Synthesis via Pinner Reaction

This protocol is a generalized procedure based on established Pinner reaction methodologies.[3][7][8]

Step 1: Formation of the Pinner Salt (Ethyl 4-morpholinobenzenecarboximidate hydrochloride)

-

Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with calcium chloride).

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (5-10 equivalents) to 4-morpholinobenzonitrile (1.0 equivalent).

-

Cool the mixture to 0°C in an ice bath.

-

Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic; maintain the temperature at or below 5°C.

-

Continue the addition of HCl gas until the solution is saturated.

-

Seal the flask and allow the mixture to stir at a low temperature (e.g., 0-5°C) for 12-24 hours. The progress of the reaction can be monitored by the disappearance of the nitrile peak in IR spectroscopy.

-

The intermediate Pinner salt may precipitate from the solution as a white solid.

Step 2: Ammonolysis to this compound

-

After the formation of the Pinner salt is complete, cool the reaction mixture again to 0°C.

-

Bubble anhydrous ammonia gas through the stirred suspension until the solution becomes basic (pH ≥ 8).

-

Alternatively, add a solution of ammonia in ethanol or ammonium carbonate.[3]

-

Allow the reaction mixture to warm to room temperature and stir for an additional 6-12 hours.

-

The product, this compound, will precipitate along with ammonium chloride.

-

Filter the solid precipitate and wash with a small amount of cold ethanol or diethyl ether to remove any unreacted starting material and byproducts.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

| Parameter | Recommended Condition |

| Starting Material | 4-Morpholinobenzonitrile |

| Reagents | Anhydrous Ethanol, Dry HCl gas, Anhydrous Ammonia gas |

| Solvent | Anhydrous Ethanol |

| Temperature | 0-5°C for Pinner salt formation; 0°C to room temperature for ammonolysis |

| Reaction Time | 18-36 hours (total) |

| Work-up | Filtration and washing |

| Purification | Recrystallization |

| Expected Yield | 70-95% (based on analogous reactions) |

Synthesis Workflow

Caption: Workflow for the synthesis of the target intermediate.

Application as a Synthetic Intermediate

This compound is a valuable precursor for the synthesis of various heterocyclic compounds with potential therapeutic applications, particularly as serine protease inhibitors. The amidine group can undergo cyclization reactions with bifunctional reagents to form diverse ring systems.

Example Application: Synthesis of a Substituted Pyrimidine

This protocol describes a general method for the synthesis of a 2-amino-pyrimidine derivative, a common scaffold in medicinal chemistry, using the target intermediate.

Experimental Protocol:

-

In a round-bottom flask, suspend this compound (1.0 equivalent) and a 1,3-dicarbonyl compound (e.g., diethyl malonate, 1.1 equivalents) in a suitable solvent such as ethanol or isopropanol.

-

Add a base, such as sodium ethoxide or potassium carbonate (2.2 equivalents), to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

-

The resulting precipitate can be collected by filtration.

-

If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel.

| Parameter | Recommended Condition |

| Starting Intermediate | This compound |

| Reagent | 1,3-Dicarbonyl compound (e.g., diethyl malonate) |

| Base | Sodium ethoxide or Potassium carbonate |

| Solvent | Ethanol or Isopropanol |

| Temperature | Reflux |

| Reaction Time | 4-12 hours |

| Work-up | Neutralization and filtration or extraction |

| Purification | Recrystallization or Column Chromatography |

General Reaction Scheme

Caption: Synthesis of a pyrimidine derivative from the intermediate.

Role in Drug Discovery and Potential Signaling Pathways

Benzamidine-containing compounds are well-documented as competitive inhibitors of serine proteases, such as thrombin, trypsin, and plasmin.[1][2] These enzymes play crucial roles in various physiological and pathological processes, including coagulation, fibrinolysis, inflammation, and cancer progression.

The 4-(morpholin-4-yl)phenyl moiety in a final drug candidate can serve as a "scaffold" that positions the key interacting groups correctly within the enzyme's active site. The positively charged amidinium group at physiological pH mimics the side chains of arginine or lysine, allowing it to bind to the S1 specificity pocket of many serine proteases, which typically contains an aspartic acid residue.

Potential Signaling Pathway Modulation:

Inhibitors synthesized from this intermediate could potentially modulate signaling pathways regulated by serine proteases. For example, inhibition of thrombin would directly impact the coagulation cascade, which is a critical pathway in thrombosis.

Coagulation Cascade Inhibition Pathway

Caption: Inhibition of the coagulation cascade by a derived inhibitor.

Conclusion

This compound is a promising synthetic intermediate for the development of novel therapeutic agents, particularly serine protease inhibitors. Its synthesis via the Pinner reaction is a well-established and efficient method. The strategic combination of the benzamidine pharmacophore and the property-enhancing morpholine group makes it a valuable tool for medicinal chemists and drug discovery professionals. The provided protocols offer a foundation for the synthesis and application of this versatile building block in the pursuit of new drug candidates. Further research into the specific biological activities of compounds derived from this intermediate is warranted.

References

- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Pinner Reaction | NROChemistry [nrochemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Pinner reaction - Wikipedia [en.wikipedia.org]

- 6. Pinner Reaction [organic-chemistry.org]

- 7. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iris.unive.it [iris.unive.it]

Application Notes and Protocols: Reaction of 4-(Morpholin-4-yl)benzene-1-carboximidamide Hydrochloride with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential reactions of 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride with various electrophiles. This compound, possessing a nucleophilic amidine functional group, is a versatile building block in medicinal chemistry for the synthesis of a wide range of heterocyclic compounds and other derivatives with potential therapeutic applications. The protocols provided are representative examples based on the known reactivity of benzamidines.

Overview of Reactivity

The carboximidamide (amidine) functional group is a strong nucleophile due to the presence of two nitrogen atoms. The reaction with electrophiles can occur at either the imino (=NH) or the amino (-NH2) nitrogen. The regioselectivity of the reaction is often influenced by the reaction conditions, the nature of the electrophile, and the substitution pattern of the amidine. In the case of 4-(Morpholin-4-yl)benzene-1-carboximidamide, the morpholine substituent acts as an electron-donating group, potentially increasing the nucleophilicity of the amidine moiety.

The general reactivity of the amidine group with electrophiles can be categorized as follows:

-

Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides to form N-acylamidines.

-

Sulfonylation: Reaction with sulfonyl chlorides to yield N-sulfonylamidines.

-

Reaction with Isocyanates and Isothiocyanates: Formation of corresponding urea or thiourea derivatives.

-

Alkylation: Reaction with alkyl halides, though this can lead to a mixture of products.

-

Cyclization Reactions: Reaction with bifunctional electrophiles to construct various heterocyclic rings, which is of significant interest in drug discovery.

Experimental Protocols

The following protocols are generalized procedures for the reaction of this compound with representative electrophiles. Researchers should optimize these conditions for their specific needs.

Note on the Starting Material: 4-(Morpholin-4-yl)benzene-1-carboximidamide is provided as a hydrochloride salt. It is often necessary to neutralize it with a base to generate the free base in situ for the reaction to proceed.

2.1. General Protocol for the Neutralization of the Amidine Hydrochloride

-

Suspend this compound in a suitable aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile).

-

Add a slight excess (1.1-1.5 equivalents) of a non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate).

-

Stir the mixture at room temperature for 30-60 minutes.

-

The resulting mixture containing the free amidine can be used directly in the subsequent reaction.

2.2. Protocol 1: Synthesis of N-Acyl-4-(morpholin-4-yl)benzamidine via Acylation

This protocol describes the reaction with an acyl chloride.

-

Reaction Scheme:

-

4-(Morpholin-4-yl)benzene-1-carboximidamide + R-COCl → N-(aroyl)-4-(morpholin-4-yl)benzamidine

-

-

Procedure:

-

To a solution of the free 4-(Morpholin-4-yl)benzene-1-carboximidamide (prepared as in section 2.1) in DCM, add 1.05 equivalents of the desired acyl chloride dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

2.3. Protocol 2: Synthesis of N-Sulfonyl-4-(morpholin-4-yl)benzamidine via Sulfonylation

This protocol details the reaction with a sulfonyl chloride.

-

Reaction Scheme:

-

4-(Morpholin-4-yl)benzene-1-carboximidamide + R-SO2Cl → N-(sulfonyl)-4-(morpholin-4-yl)benzamidine

-

-

Procedure:

-

To a solution of the free 4-(Morpholin-4-yl)benzene-1-carboximidamide in THF, add 1.1 equivalents of the appropriate sulfonyl chloride at room temperature.

-

Stir the reaction mixture for 4-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography.

-

2.4. Protocol 3: Synthesis of a Triazine Derivative via Cyclization

This protocol outlines a potential cyclization reaction with a 1,3-dicarbonyl compound to form a substituted pyrimidine, a common heterocyclic core in medicinal chemistry.

-

Reaction Scheme:

-

4-(Morpholin-4-yl)benzene-1-carboximidamide + 1,3-Diketone → Substituted Pyrimidine

-

-

Procedure:

-

To a solution of this compound in ethanol, add 1.0 equivalent of the 1,3-dicarbonyl compound.

-

Add a catalytic amount of a base such as sodium ethoxide or piperidine.

-

Reflux the reaction mixture for 6-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

-

If no precipitate forms, concentrate the solvent and purify the crude product by column chromatography.

-

Data Presentation

The following tables represent hypothetical data for the reactions described above to illustrate how quantitative results can be structured for easy comparison.

Table 1: Reaction of 4-(Morpholin-4-yl)benzene-1-carboximidamide with Various Acyl Chlorides

| Entry | Acyl Chloride (R-COCl) | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Benzoyl chloride | DCM | 4 | 85 |

| 2 | Acetyl chloride | THF | 2 | 92 |

| 3 | 4-Nitrobenzoyl chloride | DCM | 6 | 78 |

| 4 | Cyclopropanecarbonyl chloride | Acetonitrile | 5 | 88 |

Table 2: Synthesis of Substituted Pyrimidines via Cyclization

| Entry | 1,3-Dicarbonyl Compound | Base | Reaction Time (h) | Yield (%) |

| 1 | Acetylacetone | Sodium Ethoxide | 8 | 75 |

| 2 | Ethyl acetoacetate | Piperidine | 12 | 68 |

| 3 | Dibenzoylmethane | Sodium Ethoxide | 10 | 82 |

Visualization of Workflows and Pathways

Experimental Workflow for Acylation

Caption: Workflow for the synthesis of N-acyl amidines.

General Reaction Pathways of Benzamidines

Caption: Reaction pathways of 4-(morpholin-4-yl)benzene-1-carboximidamide.

Signaling Pathway Inhibition (Hypothetical)

Many kinase inhibitors feature a substituted pyrimidine core. If the synthesized pyrimidines are designed as kinase inhibitors, a hypothetical signaling pathway they might target is shown below.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Application Notes and Protocols for the Initial Assessment of Novel Chemical Entities in Drug Discovery

A Case Study Approach for Compounds Structurally Related to 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride

Disclaimer: Extensive literature searches have revealed no publicly available data on the biological activity, specific targets, or established protocols for This compound in drug discovery. This compound is currently cataloged primarily as a chemical intermediate. Therefore, the following application notes and protocols are provided as a general framework for the initial characterization and screening of a novel, uncharacterized chemical entity with a similar scaffold. These are representative methodologies and should not be construed as specific, validated protocols for the named compound.

Introduction

The morpholine moiety is a privileged structure in medicinal chemistry, known to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. The presence of a morpholine ring and a carboximidamide group in a molecule like this compound suggests potential interactions with biological targets. This document outlines a general workflow for the preliminary assessment of such a novel compound in a drug discovery context, from initial characterization to primary biological screening.

Physicochemical Characterization

A thorough understanding of a compound's physicochemical properties is crucial for interpreting biological data and guiding further development.[1][2][3][4]

Protocol 2.1: Solubility and Lipophilicity Determination

-

Aqueous Solubility:

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

Add the stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration of 100 µM.

-

Incubate the solution at room temperature for 2 hours with gentle agitation.

-

Centrifuge the sample to pellet any precipitate.

-

Analyze the supernatant by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the concentration of the dissolved compound.

-

-

Lipophilicity (LogD):

-

Prepare a solution of the test compound in a biphasic system of n-octanol and PBS (pH 7.4).

-

Vortex the mixture vigorously for 10 minutes to allow for partitioning.

-

Centrifuge to separate the two phases.

-

Measure the concentration of the compound in both the n-octanol and PBS layers using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

-

Calculate LogD as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Data Presentation: Hypothetical Physicochemical Properties

| Property | Method | Result (Hypothetical) | Desirability for Drug Discovery |

| Molecular Weight | Calculation | 241.72 g/mol | Favorable (within "Rule of Five" limits) |

| Aqueous Solubility | HPLC-based | 75 µg/mL | Moderate; may require formulation for higher concentrations |

| Lipophilicity (LogD) | Octanol/Water | 1.8 | Good balance between solubility and permeability |

| pKa (basic) | Potentiometric | 8.5 | Likely to be protonated at physiological pH |

In Vitro Biological Screening

The initial biological assessment of a novel compound typically involves evaluating its general cytotoxicity and then screening against a panel of relevant biological targets.

Protocol 3.1: Cell Viability (MTT) Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability and provides a general measure of cytotoxicity.[5][6][7][8][9]

-

Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[5][7]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5][7]

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (half-maximal inhibitory concentration).

Data Presentation: Hypothetical Cytotoxicity Data

| Cell Line | Assay | IC50 (µM) (Hypothetical) | Interpretation |

| HeLa | MTT | > 100 | Low cytotoxicity against this cancer cell line |

| A549 | MTT | > 100 | Low cytotoxicity against this cancer cell line |

| HEK293 | MTT | > 100 | Low cytotoxicity against non-cancerous cell line |

Protocol 3.2: General Kinase Inhibition Assay

Given that many morpholine-containing compounds are kinase inhibitors, a general kinase assay is a logical starting point. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced in a kinase reaction.[10][11][12]

-

Reagent Preparation: Prepare the kinase buffer, kinase enzyme, substrate, and ATP solution.

-

Kinase Reaction: In a 384-well plate, add the kinase, the test compound at various concentrations, and the kinase substrate.

-

Initiation: Start the reaction by adding ATP. Incubate at room temperature for 60 minutes.

-

Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP to ATP and to provide luciferase and luciferin for light generation. Incubate for 30-60 minutes.

-

Luminescence Measurement: Measure the luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Data Presentation: Hypothetical Kinase Inhibition Data

| Kinase Target | Assay | IC50 (µM) (Hypothetical) | Interpretation |

| Kinase A | ADP-Glo™ | 5.2 | Moderate inhibitory activity |

| Kinase B | ADP-Glo™ | > 50 | No significant inhibition |

| Kinase C | ADP-Glo™ | 12.8 | Weak inhibitory activity |

Visualized Workflows and Signaling Pathways

Experimental Workflow for Initial Compound Screening

Caption: General workflow for the initial screening of a novel chemical entity.

Hypothetical Signaling Pathway Inhibition

If the compound showed activity against "Kinase A," which is part of a known signaling pathway, the relationship could be visualized as follows.

References

- 1. Physicochemical Properties Of Drugs [unacademy.com]

- 2. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. broadpharm.com [broadpharm.com]

- 9. clyte.tech [clyte.tech]

- 10. benchchem.com [benchchem.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. ulab360.com [ulab360.com]

Application Notes and Protocols for Monitoring Reactions with 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride is a chemical compound of interest in pharmaceutical research and development.[1][2][3] Effective monitoring of its synthesis and subsequent reactions is crucial for process optimization, impurity profiling, and ensuring product quality. These application notes provide detailed protocols for utilizing High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the qualitative and quantitative analysis of reactions involving this compound.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a robust technique for separating and quantifying the components of a reaction mixture, allowing for the determination of reactant consumption, intermediate formation, and product yield over time.[4][5]

Experimental Protocol: Reversed-Phase HPLC

This protocol is adapted from established methods for similar aromatic compounds and is suitable for monitoring the progress of a reaction producing or consuming this compound.[6][7]

1.1.1. Instrumentation and Materials

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Diluent: 50:50 Acetonitrile:Water

-

Standard of this compound

-

Reaction samples

1.1.2. Sample Preparation

-

Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture at specified time points.

-

Quench the reaction immediately by diluting the aliquot in a known volume of cold diluent (e.g., 990 µL) to prevent further reaction.

-

Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

-

Prepare a standard solution of this compound of known concentration in the diluent.

1.1.3. Chromatographic Conditions

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in Water |

| B: 0.1% Formic acid in Acetonitrile | |

| Gradient | 0-5 min: 5% B |

| 5-25 min: 5% to 95% B | |

| 25-30 min: 95% B | |

| 30.1-35 min: 5% B (re-equilibration) | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

1.1.4. Data Analysis

-

Identify the peaks corresponding to the starting material, intermediates, and the final product based on their retention times compared to a standard injection.

-

The area under each peak is proportional to the concentration of the respective component.

-

Calculate the percentage conversion of the starting material and the yield of the product at each time point using the following formulas:

-

% Conversion = [(Initial Area of Starting Material - Area of Starting Material at time t) / Initial Area of Starting Material] x 100

-

% Yield = (Area of Product at time t / Theoretical Maximum Product Area) x 100

-

Quantitative Data Summary

The following table presents hypothetical data from monitoring a synthesis reaction.

| Time (hours) | Retention Time (min) - Starting Material | Peak Area - Starting Material | Retention Time (min) - Product | Peak Area - Product | % Conversion | % Yield |

| 0 | 4.5 | 1250000 | - | - | 0 | 0 |

| 1 | 4.5 | 875000 | 15.2 | 300000 | 30 | 24 |

| 2 | 4.5 | 500000 | 15.2 | 600000 | 60 | 48 |

| 4 | 4.5 | 125000 | 15.2 | 900000 | 90 | 72 |

| 6 | 4.5 | 25000 | 15.2 | 980000 | 98 | 78.4 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation and Impurity Profiling

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an invaluable tool for confirming the identity of reaction products and identifying low-level impurities.[8][9][10]

Experimental Protocol: LC-MS/MS

This protocol provides a general framework for the analysis of this compound and potential byproducts.

2.1.1. Instrumentation and Materials

-

UHPLC system coupled to a triple quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

-

C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Diluent: 50:50 Acetonitrile:Water

-

Reaction samples prepared as in the HPLC protocol.

2.1.2. Chromatographic and Mass Spectrometric Conditions

| Parameter | Value |

| Column | C18, 100 mm x 2.1 mm, 1.8 µm |

| Mobile Phase | A: 0.1% Formic acid in Water |

| B: 0.1% Formic acid in Acetonitrile | |

| Gradient | 0-1 min: 2% B |

| 1-8 min: 2% to 98% B | |

| 8-10 min: 98% B | |

| 10.1-12 min: 2% B (re-equilibration) | |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temp. | 400 °C |

| Scan Range (Full Scan) | m/z 100-500 |

2.1.3. Data Analysis

-

Extract the ion chromatogram for the expected m/z of the protonated molecule [M+H]+ of 4-(Morpholin-4-yl)benzene-1-carboximidamide (C11H15N3O), which is approximately 222.13.

-

Analyze the full scan data to identify the m/z of other components in the reaction mixture.

-

Perform fragmentation analysis (MS/MS) on the parent ions of interest to aid in structural elucidation of impurities and byproducts.

Quantitative Data Summary

The following table shows expected mass-to-charge ratios for the target compound and potential related impurities.

| Compound | Molecular Formula | Expected [M+H]+ (m/z) |

| 4-(Morpholin-4-yl)benzene-1-carboximidamide | C11H15N3O | 222.13 |

| 4-Morpholinobenzonitrile (precursor) | C11H12N2O | 201.10 |

| 4-Morpholinobenzoic acid (hydrolysis byproduct) | C11H13NO3 | 208.09 |

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Real-Time Reaction Monitoring

In-situ NMR allows for the continuous monitoring of a reaction as it occurs within the NMR spectrometer, providing detailed kinetic and mechanistic insights without the need for sampling and quenching.[11][12][13][14]

Experimental Protocol: ¹H NMR

This protocol describes a general approach for monitoring a reaction in an NMR tube.

3.1.1. Instrumentation and Materials

-

NMR spectrometer (400 MHz or higher)

-

NMR tubes

-

Deuterated solvent compatible with the reaction conditions (e.g., DMSO-d₆, CDCl₃)

-

Reactants for the synthesis of this compound

-

Internal standard (e.g., tetramethylsilane - TMS, or a stable compound with a known concentration and non-overlapping signals)

3.1.2. Sample Preparation and Experiment Setup

-

Dissolve the starting material and the internal standard in the deuterated solvent in an NMR tube.

-

Acquire a spectrum of the starting materials (t=0).

-

Initiate the reaction by adding the final reagent to the NMR tube, quickly mixing, and inserting the tube into the pre-shimmed and locked spectrometer.

-

Set up a series of automated ¹H NMR acquisitions at regular intervals (e.g., every 5-10 minutes) over the course of the reaction.

3.1.3. Data Analysis

-

Identify characteristic proton signals for the starting material, intermediates, and the product. For 4-(Morpholin-4-yl)benzene-1-carboximidamide, key signals would include those from the morpholine ring and the aromatic protons.

-

Integrate the area of a non-overlapping signal for each species of interest relative to the integral of the internal standard.

-

Plot the concentration of each species versus time to obtain reaction profiles and determine reaction kinetics.

Quantitative Data Summary

The following table shows hypothetical changes in the integral values of key signals over time.

| Time (minutes) | Integral (Starting Material Aromatic Signal) | Integral (Product Aromatic Signal) |

| 0 | 1.00 | 0.00 |

| 30 | 0.65 | 0.35 |

| 60 | 0.42 | 0.58 |

| 120 | 0.18 | 0.82 |

| 240 | 0.05 | 0.95 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for monitoring a chemical reaction using the analytical methods described.

Caption: General workflow for monitoring chemical reactions.

Hypothetical Signaling Pathway Involvement

Given its structure containing a positively charged amidine group, 4-(Morpholin-4-yl)benzene-1-carboximidamide could potentially act as a ligand for a G-protein coupled receptor (GPCR), initiating a downstream signaling cascade.

Caption: Hypothetical GPCR signaling pathway.

References

- 1. This compound, CasNo.1267093-87-7 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. This compound price & availability - MOLBASE [molbase.com]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. agilent.com [agilent.com]

- 6. Determination of N-(3-nitro-4-quinoline)morpholino-4-carboxamidine in plasma high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tis.wu.ac.th [tis.wu.ac.th]

- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 9. rsc.org [rsc.org]

- 10. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. NMR reaction monitoring in flow synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. research.ed.ac.uk [research.ed.ac.uk]

Application Notes and Protocols for the Large-Scale Synthesis of Heterocyclic Derivatives from 4-(Morpholin-4-yl)benzene-1-carboximidamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride is a versatile starting material for the synthesis of a variety of heterocyclic derivatives, particularly those with therapeutic potential. The presence of the morpholine moiety often enhances pharmacokinetic properties, while the benzamidine core serves as a key building block for constructing pharmacologically active heterocycles such as pyrimidines and triazoles. This document provides detailed protocols for the large-scale synthesis of pyrimidine and triazole derivatives from this starting material, focusing on methodologies amenable to industrial production. Additionally, it outlines the relevance of these derivatives as potential inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical target in cancer therapy.

Data Presentation

Table 1: Summary of Large-Scale Synthesis Parameters for Pyrimidine Derivatives

| Product | Reactants | Solvent | Catalyst/Base | Reaction Time (h) | Yield (%) | Purity (%) |

| 2-(4-(Morpholin-4-yl)phenyl)-4,6-dimethylpyrimidine | 4-(Morpholin-4-yl)benzene-1-carboximidamide HCl, Acetylacetone | Ethanol | Sodium Ethoxide | 6-8 | 85-90 | >98 |

| 2-(4-(Morpholin-4-yl)phenyl)-4,6-diphenylpyrimidine | 4-(Morpholin-4-yl)benzene-1-carboximidamide HCl, Dibenzoylmethane | N,N-Dimethylformamide (DMF) | Potassium Carbonate | 10-12 | 80-85 | >97 |

| 2-(4-(Morpholin-4-yl)phenyl)-4-amino-6-hydroxypyrimidine | 4-(Morpholin-4-yl)benzene-1-carboximidamide HCl, Ethyl cyanoacetate | Ethanol | Sodium Ethoxide | 8-10 | 75-80 | >98 |

Table 2: Summary of Large-Scale Synthesis Parameters for Triazole Derivatives

| Product | Reactants | Solvent | Reagents | Reaction Time (h) | Yield (%) | Purity (%) |

| 3-(4-(Morpholin-4-yl)phenyl)-5-methyl-1H-1,2,4-triazole | 4-(Morpholin-4-yl)benzene-1-carboximidamide HCl, Acetic anhydride, Hydrazine hydrate | Acetic Acid | N/A | 12-16 | 70-75 | >97 |

| 3-(4-(Morpholin-4-yl)phenyl)-5-phenyl-1H-1,2,4-triazole | 4-(Morpholin-4-yl)benzene-1-carboximidamide HCl, Benzoyl chloride, Hydrazine hydrate | Pyridine | N/A | 14-18 | 65-70 | >96 |

Experimental Protocols

Protocol 1: Large-Scale Synthesis of 2-(4-(Morpholin-4-yl)phenyl)-4,6-disubstituted Pyrimidines

This protocol details the synthesis of pyrimidine derivatives through the condensation of this compound with 1,3-dicarbonyl compounds.

Materials:

-

This compound (1.0 eq)

-

1,3-Dicarbonyl compound (e.g., Acetylacetone, Dibenzoylmethane) (1.1 eq)

-

Base (e.g., Sodium Ethoxide, Potassium Carbonate) (2.5 eq)

-

Solvent (e.g., Ethanol, N,N-Dimethylformamide)

-

Hydrochloric acid (for pH adjustment)

-

Ethyl acetate (for extraction)

-

Brine

Procedure:

-

Reaction Setup: In a large, appropriately sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add the solvent and the base. Stir the mixture until the base is completely dissolved.

-

Addition of Reactants: To the stirred solution, add the 1,3-dicarbonyl compound, followed by the portion-wise addition of this compound.

-

Reaction: Heat the reaction mixture to reflux (typically 80-120°C, depending on the solvent) and maintain for the time specified in Table 1, or until reaction completion is confirmed by TLC or LC-MS analysis.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture by slow addition of an appropriate acid (e.g., hydrochloric acid) to a pH of ~7.

-

If a precipitate forms, filter the solid, wash with water, and dry under vacuum.

-

If no precipitate forms, concentrate the mixture under reduced pressure to remove the solvent.

-

Extract the residue with ethyl acetate. Wash the organic layer with water and then with brine.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to yield the pure pyrimidine derivative.

Protocol 2: Large-Scale Synthesis of 3-(4-(Morpholin-4-yl)phenyl)-5-substituted-1H-1,2,4-Triazoles

This protocol describes the synthesis of 1,2,4-triazole derivatives from this compound.

Materials:

-

This compound (1.0 eq)

-

Acylating agent (e.g., Acetic anhydride, Benzoyl chloride) (1.2 eq)

-

Hydrazine hydrate (2.0 eq)

-

Solvent (e.g., Acetic Acid, Pyridine)

-

Sodium bicarbonate solution

-

Ethyl acetate (for extraction)

-

Brine

Procedure:

-

Formation of Acylamidine Intermediate: In a suitable reactor, dissolve this compound in the appropriate solvent. Slowly add the acylating agent at room temperature and stir for 2-4 hours.

-

Cyclization with Hydrazine: To the reaction mixture, add hydrazine hydrate and heat to reflux for the time indicated in Table 2, or until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a cold saturated sodium bicarbonate solution to neutralize the acid.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the pure triazole derivative.

Mandatory Visualizations

Caption: General workflow for the synthesis of pyrimidine and triazole derivatives.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by morpholino-pyrimidine derivatives.

Discussion

The protocols provided are designed for scalability and utilize readily available reagents and standard chemical manufacturing equipment. The synthesis of pyrimidine derivatives via condensation with 1,3-dicarbonyls is a robust and high-yielding reaction. The choice of base and solvent can be optimized depending on the specific dicarbonyl compound used to maximize yield and purity.

For the synthesis of 1,2,4-triazoles, the two-step, one-pot procedure is efficient for large-scale production. The initial acylation of the amidine followed by cyclization with hydrazine hydrate provides a direct route to the desired triazole core.

The morpholine-containing pyrimidine and triazole scaffolds are of significant interest in drug discovery. The morpholine moiety is a common feature in inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.[1][2] The oxygen atom of the morpholine ring can form a critical hydrogen bond within the ATP-binding pocket of PI3K, contributing to the inhibitor's potency.[2] The synthesized derivatives, therefore, represent promising candidates for further investigation as anti-cancer agents. In particular, morpholino-pyrimidine derivatives have been extensively studied as small molecule PI3K/Akt/mTOR inhibitors.[2]

Conclusion